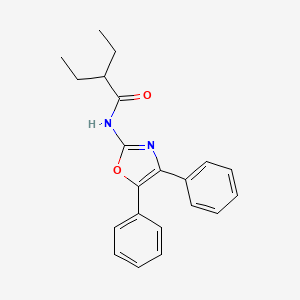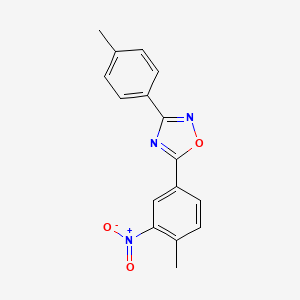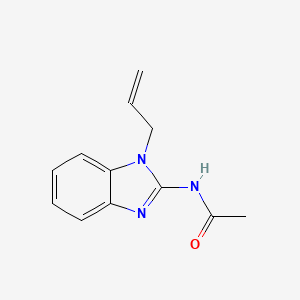![molecular formula C19H20N2O B5856927 3-phenyl-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5856927.png)
3-phenyl-N-[2-(1-pyrrolidinyl)phenyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-N-[2-(1-pyrrolidinyl)phenyl]acrylamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as PPAA and is a member of the acrylamide family of compounds. PPAA has been found to have a wide range of potential applications in the field of scientific research, including the study of various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of PPAA is not fully understood, but it is believed to act as a competitive antagonist at a number of different receptors. PPAA has been found to have a high affinity for a number of different receptors, including the dopamine receptor, the serotonin receptor, and the histamine receptor. By binding to these receptors, PPAA can block the action of various ligands, allowing researchers to study the effects of these ligands in the absence of receptor activation.
Biochemical and Physiological Effects:
PPAA has been found to have a number of different biochemical and physiological effects. For example, PPAA has been found to inhibit the release of dopamine in the brain, which has been linked to a number of different neurological disorders, including Parkinson's disease. PPAA has also been found to inhibit the release of histamine, which has been linked to a number of different allergic reactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using PPAA in lab experiments is its high affinity for a number of different receptors. This makes it an excellent tool for studying the interactions between these receptors and various ligands. However, one of the major limitations of using PPAA in lab experiments is its potential toxicity. PPAA has been found to be toxic to a number of different cell lines, and it is important to use caution when working with this compound.
Orientations Futures
There are a number of different future directions for research on PPAA. One potential area of research is the development of new PPAA derivatives that have improved affinity for specific receptors. Another potential area of research is the development of new techniques for purifying and synthesizing PPAA. Additionally, there is a need for further research on the potential toxicity of PPAA, as well as its potential use in the treatment of various neurological and allergic disorders.
Méthodes De Synthèse
PPAA can be synthesized using a variety of methods, including the reaction of 2-(1-pyrrolidinyl)aniline with phenylacryloyl chloride. This reaction results in the formation of PPAA, which can be purified using a variety of techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
PPAA has been found to have a wide range of potential applications in scientific research. One of the most promising applications of PPAA is in the study of various biochemical and physiological processes. PPAA has been found to have a high affinity for a number of different receptors, including the dopamine receptor, the serotonin receptor, and the histamine receptor. This makes PPAA an excellent tool for studying the interactions between these receptors and various ligands.
Propriétés
IUPAC Name |
(E)-3-phenyl-N-(2-pyrrolidin-1-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c22-19(13-12-16-8-2-1-3-9-16)20-17-10-4-5-11-18(17)21-14-6-7-15-21/h1-5,8-13H,6-7,14-15H2,(H,20,22)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEQLYSYSUCTQR-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-chloro-5-nitrobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5856857.png)
![ethyl 2-({[(3-acetylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5856864.png)

![4-[3-(2-methoxyphenyl)-2-propen-1-yl]thiomorpholine](/img/structure/B5856883.png)

![3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5856895.png)
![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5856899.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5856906.png)
![N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine](/img/structure/B5856915.png)

![3-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856931.png)
![N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5856939.png)
